molecular formula C9H16O B13210315 2-(But-3-en-1-yl)cyclopentan-1-ol

2-(But-3-en-1-yl)cyclopentan-1-ol

Cat. No.: B13210315
M. Wt: 140.22 g/mol
InChI Key: JGWISPYQYHUNPS-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . This compound is characterized by a cyclopentane ring substituted with a butenyl group and a hydroxyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with but-3-en-1-ylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

    Formation of the Grignard Reagent: But-3-en-1-yl bromide is reacted with magnesium in anhydrous ether to form but-3-en-1-ylmagnesium bromide.

    Addition to Cyclopentanone: The Grignard reagent is then added to cyclopentanone, resulting in the formation of the desired alcohol after hydrolysis.

Industrial Production Methods

This includes the use of large-scale reactors for the Grignard reaction and subsequent purification steps such as distillation or recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Scientific Research Applications

2-(But-3-en-1-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)cyclopentan-1-ol depends on its specific applicationThese interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Similar structure but lacks the butenyl group.

    2-Cyclopenten-1-ol: Contains a double bond within the cyclopentane ring.

    2-(But-3-en-1-yl)cyclopentanone: Oxidized form of 2-(But-3-en-1-yl)cyclopentan-1-ol.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a butenyl group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-but-3-enylcyclopentan-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h2,8-10H,1,3-7H2

InChI Key

JGWISPYQYHUNPS-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCCC1O

Origin of Product

United States

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